Monobutyl Itaconate
Overview
Description
Monobutyl itaconate is an ester derivative of itaconic acid, a naturally occurring unsaturated dicarboxylic acid. It is a versatile compound used in various industrial applications due to its unique chemical properties. This compound is known for its role in the production of biodegradable polymers and its potential as a green chemical in sustainable industrial processes .
Mechanism of Action
Target of Action
Monobutyl Itaconate (MBI) primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . MBI also targets the TET DNA Dioxygenases , specifically TET2 , which is a critical regulator of DNA methylation and gene expression .
Mode of Action
MBI interacts with its targets to modulate their function and activity. It inhibits the activity of Succinate Dehydrogenase (SDH) , influencing the metabolic status of macrophages . MBI also inhibits TET2 by competing with α-Ketoglutarate (α-KG) for binding to the catalytic center of TET2 .
Biochemical Pathways
MBI affects several biochemical pathways. It is a byproduct of the Tricarboxylic Acid (TCA) cycle and is produced through the decarboxylation of cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1) in the mitochondria . MBI acts on various signaling pathways, including the Keap1-Nuclear Factor E2-Related Factor 2-ARE pathways , ATF3–IκBζ axis , and the Stimulator of Interferon Genes (STING) pathway to exert anti-inflammatory and antioxidant effects .
Pharmacokinetics
It is known that mbi is produced in large quantities in macrophages activated by various stimuli .
Result of Action
MBI has potent anti-inflammatory effects. It inhibits necroptosis by suppressing the RIPK1/RIPK3/MLKL signaling and the oligomerization of MLKL . MBI also inhibits the expression of inflammatory response genes . Furthermore, MBI has been shown to have antimicrobial activities .
Action Environment
The action of MBI is influenced by the environment within the macrophages. In response to external proinflammatory stimulation, macrophages exhibit high expression of the enzyme ACOD1, which generates MBI . The concentration of MBI can reach high levels in macrophages activated by stimuli such as Lipopolysaccharide (LPS) .
Biochemical Analysis
Biochemical Properties
Monobutyl Itaconate, like its parent compound itaconate, plays a significant role in biochemical reactions. Itaconate is known to interact with various enzymes, proteins, and other biomolecules. For instance, itaconate can be metabolized into itaconyl-coenzyme A (CoA), which inactivates mitochondrial CoA B12, resulting in a decrease in the activity of methylmalonyl-CoA mutase (MUT) and production of MUT-dependent branched-chain amino acids (BCAAs) .
Cellular Effects
This compound, similar to itaconate, has profound effects on various types of cells and cellular processes. Itaconate has been shown to exhibit anti-inflammatory effects in macrophages . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, itaconate acts on various signaling pathways, including Keap1-nuclear factor E2-related factor 2-ARE pathways, ATF3–IκBζ axis, and the stimulator of interferon genes (STING) pathway to exert anti-inflammatory and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. Itaconate, and by extension this compound, inhibits succinate dehydrogenase activity, thus influencing the metabolic status of macrophages . This serves as a link between macrophage metabolism, oxidative stress, and immune response, ultimately regulating macrophage function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, like itaconate, change over time. For instance, itaconate has been shown to inhibit hemoglobinization of developing erythroid cells . Itaconate causes global alterations in cellular metabolite pools, resulting in elevated levels of succinate, 2-hydroxyglutarate, pyruvate, glyoxylate, and intermediates of glycolytic shunts .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, treatment of mice with the cell-permeable form of itaconate, dimethyl itaconate (DMI), significantly improved recovery after 7 days of DSS treatment and significantly reduced inflammatory gene expression in the colon .
Metabolic Pathways
This compound is involved in the TCA cycle, a central metabolic pathway of cells . It interacts with enzymes such as cis-aconitate decarboxylase and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound, like itaconate, is transported and distributed within cells and tissues. Itaconate is synthesized in the mitochondria and a pool of itaconate is exported to the cytosol, presumably by mitochondrial 2-oxoglutarate/malate carrier protein .
Subcellular Localization
The subcellular localization of this compound is likely similar to that of itaconate, which is synthesized in the mitochondria . The effects of itaconate on its activity or function are influenced by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monobutyl itaconate is typically synthesized through the esterification of itaconic acid with butanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing various parameters to enhance yield and selectivity. High-selectivity catalytic methods have been developed, utilizing catalysts such as 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF. These methods offer advantages such as lower reaction temperatures, good recyclability, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Monobutyl itaconate undergoes various chemical reactions, including:
Esterification: Formation of this compound from itaconic acid and butanol.
Polymerization: Used as a monomer in the production of biodegradable polymers.
Hydrolysis: Can be hydrolyzed back to itaconic acid and butanol under acidic or basic conditions.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Polymerization: Initiators such as potassium persulfate, emulsion polymerization techniques.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Esterification: this compound.
Polymerization: Biodegradable polymers.
Hydrolysis: Itaconic acid and butanol.
Scientific Research Applications
Monobutyl itaconate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of various polymers, including superabsorbent polymers, resins, and synthetic fibers.
Biology: Investigated for its potential as a biodegradable material in biomedical applications.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of coatings, adhesives, and plastic additives due to its excellent thermal stability and adhesion properties
Comparison with Similar Compounds
Monobutyl itaconate is unique compared to other similar compounds due to its specific ester structure and properties. Similar compounds include:
Itaconic Acid: The parent compound, used in the synthesis of this compound.
Dibutyl Itaconate: Another ester derivative with different properties and applications.
Mesaconate: An isomer of itaconate with similar anti-inflammatory properties
This compound stands out due to its balance of reactivity and stability, making it suitable for a wide range of applications in sustainable and green chemistry .
Properties
IUPAC Name |
4-butoxy-2-methylidene-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAYFMMXYRORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949942 | |
Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27216-48-4, 6439-57-2 | |
Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monobutyl Itaconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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